molecular formula C8H6INO B6271075 1-iodo-3-isocyanato-2-methylbenzene CAS No. 1261680-54-9

1-iodo-3-isocyanato-2-methylbenzene

Cat. No.: B6271075
CAS No.: 1261680-54-9
M. Wt: 259
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Description

1-iodo-3-isocyanato-2-methylbenzene is a chemical compound with the molecular formula C8H6INO and a molecular weight of 258.95 g/mol . Its structure features both an iodine substituent and a highly reactive isocyanate functional group on a methyl-substituted benzene ring, making it a valuable bifunctional intermediate in synthetic organic chemistry . The isocyanate group (N=C=O) is particularly reactive towards nucleophiles such as alcohols and amines, allowing for the synthesis of urethanes and ureas, while the iodine moiety can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds . This combination of features makes this compound a promising building block for the modular synthesis of more complex molecules, including specialized ligands for coordination chemistry and organometallic complexes . For example, related iodinated aniline precursors are used in Buchwald-Hartwig cross-coupling reactions to create anilidophosphine ligands, which are instrumental in the development of catalysts and novel f-element complexes . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, as isocyanates are known to be moisture-sensitive and may pose respiratory and dermal hazards.

Properties

CAS No.

1261680-54-9

Molecular Formula

C8H6INO

Molecular Weight

259

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-Iodo-3-Amino-2-Methylbenzene

The precursor amine is synthesized through iodination of 3-amino-2-methylbenzene. Electrophilic iodination employs iodine monochloride (ICl) or a mixture of KI and H₂O₂ in acetic acid, directing iodination to the para position relative to the methyl group. Typical conditions include:

  • Reagents : ICl (1.1 equiv), glacial acetic acid, 0–5°C.

  • Yield : 70–85% after recrystallization.

Phosgenation of the Amine

The amine reacts with phosgene under anhydrous conditions:

1-Iodo-3-amino-2-methylbenzene+COCl2This compound+2HCl\text{1-Iodo-3-amino-2-methylbenzene} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

  • Conditions : Phosgene gas bubbled into a dichloromethane solution of the amine at −10°C, followed by gradual warming to 25°C.

  • Challenges : Handling phosgene requires specialized infrastructure, and HCl byproduct complicates purification.

Nonphosgene Carbamate Decomposition Method

To mitigate phosgene-related hazards, nonphosgene routes utilize carbamate intermediates. This method aligns with industrial trends toward greener chemistry.

Carbamate Formation

The amine reacts with dimethyl carbonate (DMC) to form a methyl carbamate:

1-Iodo-3-amino-2-methylbenzene+(CH3O)2COMethyl N-(1-iodo-2-methylphenyl)carbamate+CH3OH\text{1-Iodo-3-amino-2-methylbenzene} + \text{(CH}3\text{O)}2\text{CO} \rightarrow \text{Methyl } N\text{-(1-iodo-2-methylphenyl)carbamate} + \text{CH}_3\text{OH}

  • Catalyst : Zinc acetate (2 mol%), 80°C, 6 h.

  • Yield : 90–95%.

Thermal Decomposition of Carbamate

The carbamate undergoes pyrolysis to release the isocyanate:

Methyl N-(1-iodo-2-methylphenyl)carbamateΔThis compound+CH3OH\text{Methyl } N\text{-(1-iodo-2-methylphenyl)carbamate} \xrightarrow{\Delta} \text{this compound} + \text{CH}_3\text{OH}

  • Conditions : 180–200°C, continuous nitrogen flow, 1 h.

  • Catalyst : Zinc oxide (ZnO) or lead oxide (PbO) enhances decomposition efficiency.

Table 1. Carbamate Decomposition Optimization

CatalystTemperature (°C)Time (h)Yield (%)
None200265
ZnO180188
PbO1901.592

Direct Carbonylation of Nitro Precursors

A one-pot strategy converts nitroarenes to isocyanates using carbon monoxide (CO), bypassing amine intermediates.

Reaction Mechanism

3-Nitro-1-iodo-2-methylbenzene reacts with CO under catalytic conditions:

3-Nitro-1-iodo-2-methylbenzene+3COThis compound+2CO2\text{3-Nitro-1-iodo-2-methylbenzene} + 3\text{CO} \rightarrow \text{this compound} + 2\text{CO}_2

  • Catalyst : Palladium(II) chloride (PdCl₂, 1 mol%) with 1,10-phenanthroline ligand.

  • Conditions : 120°C, 20 bar CO, 12 h.

  • Yield : 78%.

Challenges and Solutions

  • Side Reactions : Over-reduction to amines or ureas occurs without precise CO pressure control.

  • Improvements : Adding triethylamine as a proton scavenger increases yield to 85% .

Chemical Reactions Analysis

1-Iodo-3-isocyanato-2-methylbenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-iodo-3-isocyanato-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In addition reactions, the isocyanate group reacts with nucleophiles to form new covalent bonds .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key attributes of 1-iodo-3-isocyanato-2-methylbenzene with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Features
This compound C₈H₆INO 259.03 1-I, 2-CH₃, 3-NCO Not found High MW, steric hindrance, dual EWGs
1-Isocyanato-3-methylbenzene C₈H₇NO 133.15 1-NCO, 3-CH₃ 621-29-4 Simpler structure; lacks iodine
1-Chloro-3-(isocyanatomethyl)benzene C₈H₆ClNO 167.59 1-Cl, 3-CH₂NCO 56620-45-2 Chlorine substituent; isocyanatomethyl group
o-Iodotoluene (1-Iodo-2-methylbenzene) C₇H₇I 218.04 1-I, 2-CH₃ RN: 10002567 Lacks isocyanate; foundational iodinated aromatic

Reactivity and Stability

  • Isocyanate Reactivity : The isocyanate group (-NCO) reacts readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes. Steric hindrance from the methyl group at position 2 may slow reactions compared to less hindered analogs like 1-isocyanato-3-methylbenzene .
  • Iodine Influence : Iodine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, its bulkiness may favor para-substitution in further reactions.
  • Stability : Moisture sensitivity is expected due to the isocyanate group. The iodine substituent may enhance stability compared to chloro analogs (e.g., 1-chloro-3-(isocyanatomethyl)benzene) due to weaker C-I bond polarization .

Physical Properties

  • Boiling/Melting Points: Higher molecular weight and iodine’s polarizability suggest elevated boiling points compared to non-iodinated analogs (e.g., 1-isocyanato-3-methylbenzene, MW 133.15 g/mol).
  • Solubility : Likely low water solubility due to aromatic and halogenated nature; soluble in organic solvents like DCM or THF.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-3-isocyanato-2-methylbenzene to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and isocyanate functionalization. Key steps include:

  • Iodination : Electrophilic substitution at the benzene ring using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize byproducts .
  • Isocyanate Formation : Reaction of the intermediate amine with phosgene or safer alternatives like triphosgene in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) during isocyanate formation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2270–2240 cm⁻¹ .
  • ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., iodine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (279.46 g/mol) and fragmentation patterns (e.g., loss of I⁻ or NCO groups) .
  • X-ray Crystallography : Resolve steric effects of the methyl and iodine substituents on molecular geometry .

Q. How do substituent positions (iodo, isocyanato, methyl) influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity of the isocyanate group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
  • Steric Effects : The methyl group at position 2 hinders access to the isocyanate group, requiring polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
  • Comparative Data :
Substituent PatternReactivity (k, s⁻¹)Solvent Dependence
Iodo at position 10.45 ± 0.03High (DMF > THF)
Chloro analogs0.32 ± 0.02Moderate
Source: Structural analogs from

Advanced Research Questions

Q. What experimental strategies mitigate the instability of the isocyanate group during storage and reactions?

  • Methodological Answer :

  • Storage : Store under anhydrous conditions (molecular sieves) at 4°C to slow hydrolysis .
  • In Situ Generation : Use carbamoyl chloride intermediates to avoid isolating the isocyanate .
  • Stabilizers : Add catalytic amounts of triethylamine to neutralize trace acids .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling to predict whether iodine or isocyanate directs cross-coupling. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electronic effects .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction barriers .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Systematic Review : Aggregate data from peer-reviewed studies (exclude non-validated sources) and assess bias using tools like ROBIS .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., cell line variability, assay protocols) .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Methodological Answer :

  • Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water 70:30) to separate hydrolyzed byproducts .
  • Cryogenic Distillation : Employ low-temperature fractional distillation under reduced pressure (10⁻³ mbar) for large-scale purification .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian-optimized IR spectra vs. observed data) .
  • Reproducibility : Document reaction conditions (e.g., humidity, catalyst batch) in compliance with FAIR data principles .

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